molecular formula C20H24BFO3 B1461849 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096995-98-9

2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1461849
CAS RN: 2096995-98-9
M. Wt: 342.2 g/mol
InChI Key: HKZFBNCOOLZPLE-UHFFFAOYSA-N
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Description

“2-(4-(2-Fluorobenzyloxy)phenylboronic acid” is a boronic acid derivative with the empirical formula C13H12BFO3 . It has a molecular weight of 246.04 . It is typically used in research and not for medicinal or household use .


Molecular Structure Analysis

The SMILES string of this compound is OB(O)c1ccccc1OCc2ccc(F)cc2 . This provides a linear representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 94-106 °C (lit.) .

Scientific Research Applications

Organic Synthesis

This compound is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Drug Discovery

Boronic acid esters, including this compound, are used in drug discovery due to their unique properties. They can act as pharmacophores (parts of a molecular structure that is responsible for a particular biological or pharmacological interaction) or as bioisosteres (chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound).

Materials Science

In materials science, boronic acid esters are used due to their ability to form covalent bonds with various materials. This makes them useful in the creation of new materials with unique properties.

Protodeboronation

This compound can undergo a process called protodeboronation, which is a type of reaction where a boron atom is replaced by a hydrogen atom . This can be used in the synthesis of various organic compounds .

Anti-Markovnikov Hydromethylation

The compound can be used in a process called anti-Markovnikov hydromethylation, a valuable but unknown transformation . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.

Safety and Hazards

While specific safety data for this compound is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

2-[4-[(2-fluorophenyl)methoxy]-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-14-12-16(21-24-19(2,3)20(4,5)25-21)10-11-18(14)23-13-15-8-6-7-9-17(15)22/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFBNCOOLZPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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